molecular formula C18H16FN3O B11328370 4-fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide

4-fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B11328370
M. Wt: 309.3 g/mol
InChI Key: GBFKWJQDNWNFFN-UHFFFAOYSA-N
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Description

4-FLUORO-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a synthetic organic compound characterized by the presence of a fluorine atom, a pyrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

4-FLUORO-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-FLUORO-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-FLUORO-N-[(4-METHYLPHENYL)METHYL]ANILINE
  • 4-FLUORO-N-[(4-METHYLPHENYL)METHYL]BENZENESULFONAMIDE
  • 4-FLUORO-N-[(4-METHYLPHENYL)METHYL]PYRIDINE

Uniqueness

4-FLUORO-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H16FN3O

Molecular Weight

309.3 g/mol

IUPAC Name

4-fluoro-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]benzamide

InChI

InChI=1S/C18H16FN3O/c1-13-2-4-14(5-3-13)12-22-17(10-11-20-22)21-18(23)15-6-8-16(19)9-7-15/h2-11H,12H2,1H3,(H,21,23)

InChI Key

GBFKWJQDNWNFFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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